molecular formula C22H25N3O3 B14952425 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(propan-2-yl)phenyl]acetamide

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B14952425
M. Wt: 379.5 g/mol
InChI Key: WEDYQXHHFNNHCX-UHFFFAOYSA-N
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Description

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(propan-2-yl)phenyl]acetamide is a synthetic organic compound It features a complex structure with multiple functional groups, including an oxadiazole ring, phenoxy group, and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Phenoxy Group: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a base to form the phenoxy linkage.

    Formation of the Acetamide Moiety: The final step involves the acylation of the phenoxy-oxadiazole intermediate with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(propan-2-yl)phenyl]acetamide: shares structural similarities with other oxadiazole-containing compounds.

    Other similar compounds: include those with variations in the substituents on the oxadiazole ring or the phenoxy and acetamide groups.

Uniqueness

  • The unique combination of functional groups in this compound imparts specific chemical and biological properties that distinguish it from other compounds.
  • Its potential applications in diverse fields such as medicinal chemistry, materials science, and industrial chemistry highlight its versatility and importance.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H25N3O3/c1-14(2)17-6-5-7-18(12-17)23-20(26)13-27-19-10-8-16(9-11-19)22-24-21(15(3)4)25-28-22/h5-12,14-15H,13H2,1-4H3,(H,23,26)

InChI Key

WEDYQXHHFNNHCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C

Origin of Product

United States

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